
Acrolein 2,4-Dinitrophenylhydrazone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a derivative of acrolein, a highly reactive aldehyde, and is formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. The compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones, particularly in environmental and toxicological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as trifluoroacetic acid. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of acrolein and the hydrazine group of 2,4-dinitrophenylhydrazine .
Industrial Production Methods
The product is then purified and labeled with deuterium to obtain the stable isotope-labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used in scientific research due to its stability and labeling properties. Some of its applications include:
Analytical Chemistry: Used as a reference standard for the detection and quantification of aldehydes and ketones in various samples.
Environmental Studies: Employed in the analysis of air and water pollutants, particularly in the detection of aldehydes resulting from combustion processes.
Toxicology: Utilized in studies investigating the toxic effects of aldehydes on biological systems.
Pharmaceutical Research: Used in the development and validation of analytical methods for drug testing .
Wirkmechanismus
The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrolein 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar analytical purposes.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.
Butyraldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of butyraldehyde in various samples
Uniqueness
The primary uniqueness of Acrolein 2,4-Dinitrophenylhydrazone-d3 lies in its stable isotope labeling with deuterium. This labeling allows for more precise quantification and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in research and industry .
Eigenschaften
CAS-Nummer |
259824-62-9 |
|---|---|
Molekularformel |
C9H8N4O4 |
Molekulargewicht |
239.20 g/mol |
IUPAC-Name |
2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |
InChI-Schlüssel |
JJPZHGIYUVFTGG-VSWDYIGLSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Kanonische SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Synonyme |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


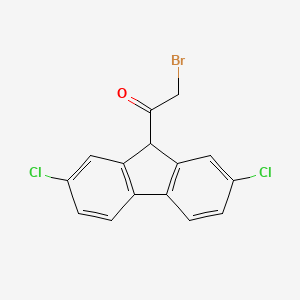
![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/new.no-structure.jpg)
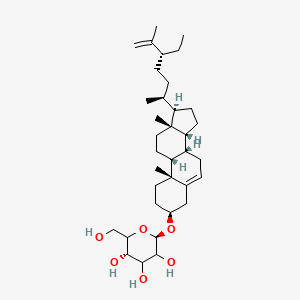
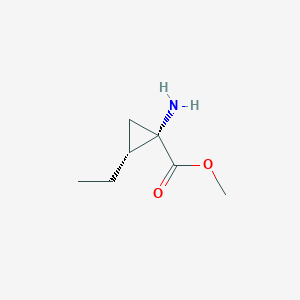

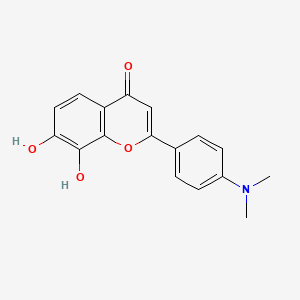

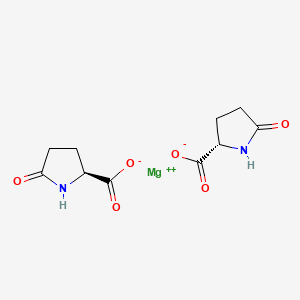

![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)


![[(3aS,6R)-4-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate](/img/structure/B1147509.png)
